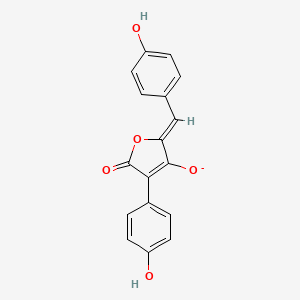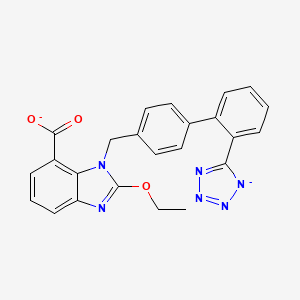
Candesartan(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Candesartan(2-) is a monocarboxylic acid anion resulting from the deprotonation of the tetrazole NH group and carboxy group of candesartan. It is the major species at pH 7.3. It is a conjugate base of a candesartan.
Scientific Research Applications
Nanotechnology Applications
- Development of Candesartan Nanocrystals : Nanocrystals of Candesartan have been developed to enhance its dissolution rate. These nanocrystals show potential in improving drug delivery and bioavailability due to their increased surface area and solubility (Joshi et al., 2023).
Cardiovascular Research
- Role in Myocardial Infarction : Candesartan has been found to ameliorate acute myocardial infarction in rats. It works through various mechanisms, including nitric oxide synthase, nuclear factor-κB, and heat shock protein 72 restoration, highlighting its potential beyond blood pressure regulation (Lin et al., 2015).
Neuroprotective Effects
- Cognitive Impairment and Memory : Research indicates that Candesartan can alleviate age-related memory decline and cognitive impairments in aged rats. This finding suggests its potential application in treating cognitive disorders related to aging (Trofimiuk et al., 2018).
Drug Delivery Systems
- Self-Nanoemulsifying Drug Delivery Systems : Candesartan cilexetil loaded into self-nanoemulsifying drug delivery systems has shown promise in overcoming issues like poor aqueous solubility and intestinal degradation, indicating a new way to improve its therapeutic efficacy (AboulFotouh et al., 2017).
Anticancer Research
- Anticancer Potential : Candesartan has shown potential in sensitizing human lung adenocarcinoma cells to apoptosis, suggesting its utility in cancer therapy, particularly in lung cancer treatment (Rasheduzzaman & Park, 2018).
Pharmaceutical Formulations
- Development of Buccal Films : Buccal films of Candesartan have been developed to improve its bioavailability, offering an alternative route of administration that bypasses gastrointestinal issues (Malpure & Deore, 2016).
Metabolic Syndrome Research
- Effect on Adipokine in Corpulence : Candesartan has been studied for its effects on adipokines in corpulent patients with hypertension, showing potential in managing metabolic syndrome-related complications (Rada, 2020).
Drug Discovery and Development
- Historical Development : The discovery and development of Candesartan provide insights into pharmaceutical innovation and the challenges in drug development (Takada et al., 2019).
Pharmacological Updates
- Pharmacological Review : A comprehensive review of Candesartan's use in various conditions like arterial hypertension and heart failure offers a detailed understanding of its clinical applications (Joost et al., 2011).
Hemostasis in Hypertension
- Effect on Hemostasis : Research has shown that Candesartan can normalize thrombocytic hemostasis in patients with arterial hypertension and metabolic syndrome, contributing to a better understanding of its cardiovascular benefits (Simonenko et al., 2011).
Properties
Molecular Formula |
C24H18N6O3-2 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-ethoxy-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H2,26,27,28,29,31,32)/p-2 |
InChI Key |
BSLSLQSFLOCXQQ-UHFFFAOYSA-L |
SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)C(=O)[O-] |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


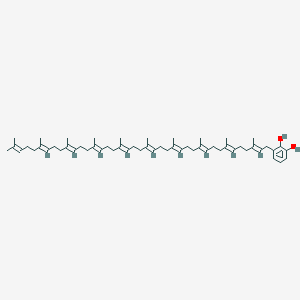



![(1R,2R,4R,8S,9R,10S,12S,13R,16S)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1263662.png)
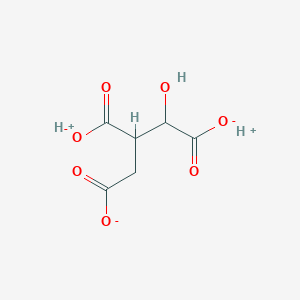
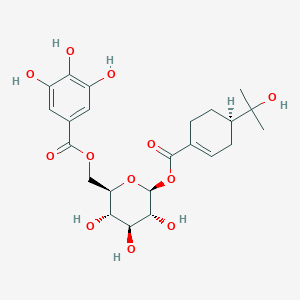
![alpha-D-mannopyranosyl-(1->6)-[alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-D-glucopyranosyl dolichyl dihydrogen diphosphate](/img/structure/B1263667.png)

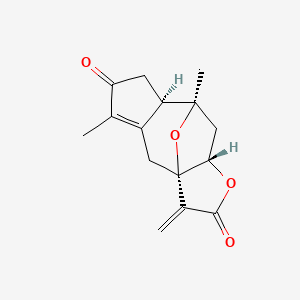
![(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide](/img/structure/B1263671.png)

![4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium](/img/structure/B1263677.png)
